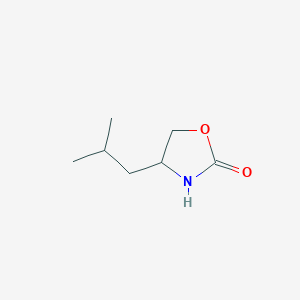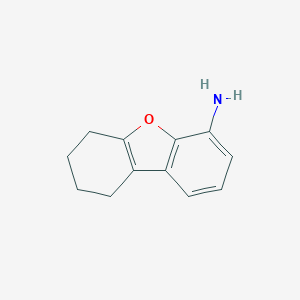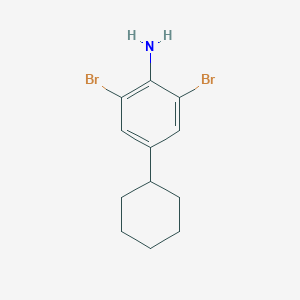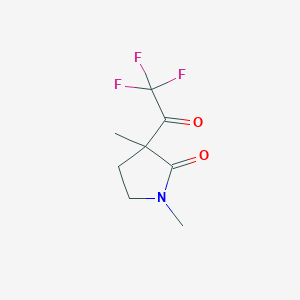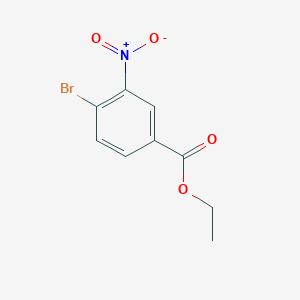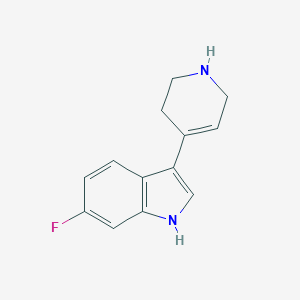![molecular formula C21H26FNO3 B060460 3-[(R)-[1-[2-(4-氟苯基)乙基]-4-哌啶基]-羟甲基]-2-甲氧基苯酚](/img/structure/B60460.png)
3-[(R)-[1-[2-(4-氟苯基)乙基]-4-哌啶基]-羟甲基]-2-甲氧基苯酚
描述
Synthesis Analysis
The synthesis of related compounds typically involves the piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and various esters. For example, novel trisubstituted ethylenes and their copolymerization with styrene have been synthesized through similar processes, indicating the versatility of this synthesis approach in producing compounds with varying side chains and functionalities (Kharas et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been extensively studied using various analytical techniques, including NMR, MS, and IR spectroscopy. For instance, the structure of bis[1-phenethyl-4-hydroxy-4-(3-fluorophenyl) piperidinium hydrochloride] was determined by single-crystal X-ray analysis and optimized by DFT calculations, offering insights into the molecular conformations and interactions of such compounds (Yang et al., 2009).
Chemical Reactions and Properties
The reactivity and chemical properties of similar compounds have been explored through their copolymerization reactions with styrene, demonstrating the compounds' versatility in forming polymers with varied properties. These studies highlight the influence of substituents on the polymerization process and the resulting polymer composition, as seen in the synthesis and copolymerization of fluoro, methyl, and methoxy ring-disubstituted ethylenes (Kharas et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as decomposition temperature and copolymer composition, have been analyzed through techniques like DSC, TGA, and nitrogen analysis. These analyses provide a detailed understanding of the thermal stability and compositional aspects of the synthesized polymers, which are crucial for their application in various fields (Kharas et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards radical initiation and copolymerization behavior, are essential for understanding the functional applications of these compounds. Studies on the copolymerization of novel trisubstituted ethylenes with styrene under radical initiation have shed light on the effects of different substituents on the reactivity and the properties of the resulting copolymers (Awadallah et al., 2021).
科学研究应用
(+)-MDL 105725 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-HT2A receptor antagonists.
Biology: The compound is utilized in research on serotonin receptors and their role in various biological processes.
Medicine: (+)-MDL 105725 is investigated for its potential therapeutic effects in psychiatric disorders such as schizophrenia and depression.
Industry: The compound is used in the development of new pharmaceuticals targeting the serotonergic system.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-MDL 105725 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the construction of the aromatic ring system through a series of condensation and cyclization reactions.
Introduction of functional groups: Functional groups such as fluorine and methoxy groups are introduced through halogenation and methylation reactions.
Resolution of enantiomers: The final step involves the resolution of the racemic mixture to obtain the (+)-enantiomer of MDL 105725.
Industrial Production Methods: Industrial production of (+)-MDL 105725 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency .
化学反应分析
Types of Reactions: (+)-MDL 105725 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Halogenation and methylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation is typically carried out using halogenating agents like bromine or chlorine, while methylation can be achieved using methyl iodide.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
作用机制
The mechanism of action of (+)-MDL 105725 involves its binding to the 5-HT2A receptor, where it acts as an antagonist. By blocking the receptor, the compound inhibits the action of serotonin, a neurotransmitter involved in mood regulation, cognition, and perception. This antagonistic effect on the 5-HT2A receptor is believed to contribute to its potential therapeutic effects in psychiatric disorders .
Similar Compounds:
MDL 100907: The parent compound of (+)-MDL 105725, also a 5-HT2A receptor antagonist.
Ketanserin: Another 5-HT2A receptor antagonist used in research and clinical settings.
Ritanserin: A compound with similar receptor binding properties.
Uniqueness: (+)-MDL 105725 is unique due to its specific enantiomeric form, which may exhibit different pharmacological properties compared to its racemic mixture or other enantiomers. This specificity can lead to more targeted effects and potentially fewer side effects .
属性
IUPAC Name |
3-[(R)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO3/c1-26-21-18(3-2-4-19(21)24)20(25)16-10-13-23(14-11-16)12-9-15-5-7-17(22)8-6-15/h2-8,16,20,24-25H,9-14H2,1H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDGOKMQDYFKFY-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC=C1O)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



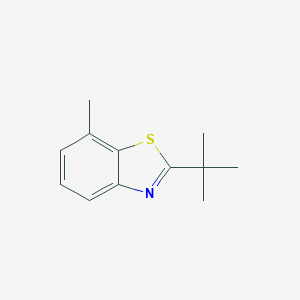


![3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B60384.png)
